Cas no 1909319-48-7 (4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride)
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride
- 4-(aminomethyl)-1,3-dihydroimidazol-2-one;dihydrochloride
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- MDL: MFCD29763155
- Inchi: 1S/C4H7N3O.2ClH/c5-1-3-2-6-4(8)7-3;;/h2H,1,5H2,(H2,6,7,8);2*1H
- InChI Key: SGHPBUHIOBINBW-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C1NC=C(CN)N1
Computed Properties
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Topological Polar Surface Area: 67.2
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM438522-100mg |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95%+ | 100mg |
$455 | 2023-03-01 | |
| Chemenu | CM438522-250mg |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95%+ | 250mg |
$640 | 2023-03-01 | |
| Chemenu | CM438522-500mg |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95%+ | 500mg |
$989 | 2023-03-01 | |
| Chemenu | CM438522-1g |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95%+ | 1g |
$1262 | 2023-03-01 | |
| Ambeed | A859602-1g |
4-(Aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95% | 1g |
$1119.0 | 2024-07-28 | |
| Enamine | EN300-260603-0.05g |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95% | 0.05g |
$268.0 | 2024-06-18 | |
| Enamine | EN300-260603-0.1g |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95% | 0.1g |
$400.0 | 2024-06-18 | |
| Enamine | EN300-260603-0.25g |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95% | 0.25g |
$572.0 | 2024-06-18 | |
| Enamine | EN300-260603-0.5g |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95% | 0.5g |
$902.0 | 2024-06-18 | |
| Enamine | EN300-260603-1.0g |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride |
1909319-48-7 | 95% | 1.0g |
$1157.0 | 2024-06-18 |
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride Suppliers
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride Related Literature
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
Additional information on 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride
Professional Introduction to 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride (CAS No. 1909319-48-7)
4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride, identified by its Chemical Abstracts Service (CAS) number 1909319-48-7, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic derivative, featuring a dihydro-1H-imidazol-2-one core with an aminomethyl substituent at the 4-position and a dihydrochloride salt form, has garnered attention due to its structural versatility and potential biological activity. The compound’s unique scaffold positions it as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.
The dihydro-1H-imidazol-2-one moiety is a privileged structure in medicinal chemistry, known for its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions. This feature makes it a common component in drug discovery programs targeting various diseases, including inflammatory disorders, infectious diseases, and neoplastic conditions. The presence of the aminomethyl group further enhances the compound’s reactivity, allowing for facile functionalization through amide bond formation or participation in condensation reactions. Such structural attributes have made this derivative a promising candidate for further exploration in synthetic chemistry and pharmacological studies.
In recent years, there has been growing interest in developing small-molecule modulators that can selectively interact with specific biological pathways. The 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride structure presents an opportunity to design molecules with tailored properties for therapeutic intervention. For instance, derivatives of this compound have been investigated for their potential role in modulating enzyme activity or binding to protein receptors. Preliminary studies suggest that modifications at the aminomethyl position can significantly influence the pharmacokinetic and pharmacodynamic profiles of the resulting compounds.
One of the most compelling aspects of this compound is its potential as a building block for more complex scaffolds. The dihydro-1H-imidazol-2-one core can be further elaborated through various chemical transformations, such as alkylation, acylation, or cyclization reactions. These modifications can lead to novel analogs with enhanced potency, selectivity, or solubility characteristics. In particular, the aminomethyl group serves as a versatile handle for linking different pharmacophoric units together, facilitating the construction of hybrid molecules that combine multiple biological activities.
The synthesis of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include condensation reactions to form the imidazolone ring followed by functionalization at the 4-position to introduce the aminomethyl group. The final step involves salt formation with hydrochloric acid to improve stability and solubility. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more readily available for research applications.
From a pharmacological perspective, the dihydro-1H-imidazol-2-one dihydrochloride scaffold has shown promise in several preclinical models. Research indicates that derivatives of this structure may exhibit inhibitory effects on certain enzymes or receptors implicated in disease pathogenesis. For example, studies have explored its potential role in modulating inflammatory pathways by interacting with cyclooxygenase (COX) or lipoxygenase enzymes. Additionally, the aminomethyl group has been leveraged to develop molecules with antimicrobial properties by targeting bacterial cell wall biosynthesis or essential metabolic pathways.
The development of novel therapeutic agents often relies on high-throughput screening (HTS) approaches to identify bioactive compounds rapidly. The structural features of 4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride make it an attractive candidate for inclusion in HTS libraries designed to identify new drug candidates. Its ability to undergo further chemical modifications allows researchers to fine-tune its properties for optimal interaction with biological targets while minimizing off-target effects.
In conclusion,4-(aminomethyl)-2,3-dihydro-1H-imidazol-2-one dihydrochloride (CAS No. 1909319-48-7) represents a significant asset in pharmaceutical research due to its versatile structure and potential biological activity. Its unique combination of a dihydro-1H-imidazol-2-one core and an aminomethyl substituent, along with its salt form improving solubility and stability, positions it as a valuable intermediate for drug discovery efforts aimed at addressing various diseases. Continued investigation into this compound and its derivatives is warranted to fully elucidate its therapeutic potential.
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